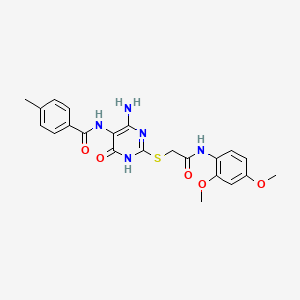

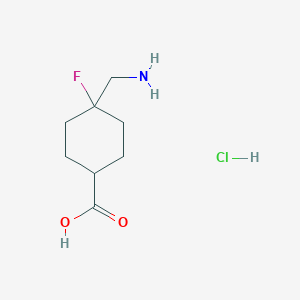

![molecular formula C9H15ClO2S B2543800 2-(双环[2.2.1]庚烷-2-基)乙烷-1-磺酰氯 CAS No. 753454-46-5](/img/structure/B2543800.png)

2-(双环[2.2.1]庚烷-2-基)乙烷-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride" is a derivative of bicyclo[2.2.1]heptane, also known as norbornylane. This compound is of interest due to its potential applications in organic synthesis and the development of new materials.

Synthesis Analysis

The synthesis of related bicyclo[2.2.1]heptane derivatives has been explored through chlorination reactions. For instance, the chlorination of bicyclo[2.2.1]heptane with sulfuryl chloride, catalyzed by peroxide, has been studied to produce mono- and dichloro products, such as norbornyl chloride . This method could potentially be adapted for the synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride by introducing a sulfonyl group in the appropriate position.

Molecular Structure Analysis

The molecular structure of compounds closely related to the target compound has been determined using X-ray analysis. For example, the structure of endo-6,syn-7-dichloro-exo-6-phenylsulfonylbicyclo[3.1.1]heptane was elucidated, revealing the axial orientation of the phenylsulfonyl group and the equatorial positions of the chlorine atoms . This information is valuable for understanding the three-dimensional arrangement of substituents in the bicyclo[2.2.1]heptane framework, which is crucial for predicting the reactivity and properties of 2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride.

Chemical Reactions Analysis

The reactivity of bicyclo[2.2.1]heptane derivatives with various sulfonyl-containing reagents has been investigated. For example, tricyclo[4.1.0.02,7]heptane hydrocarbons have been shown to react with methane- and halomethanesulfonyl thiocyanates to yield bicyclo[3.1.1]heptane derivatives with sulfonyl groups . Additionally, the addition of 2-bromoethanesulfonyl bromide to related tricycloheptane compounds follows a radical mechanism, leading to products that can undergo further transformations such as dehydrobromination and nucleophilic addition . These studies provide insight into the types of reactions that 2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride might undergo.

Physical and Chemical Properties Analysis

The physical properties of norbornyl chloride, a compound structurally similar to the target molecule, have been characterized, including its infrared absorption spectrum . These properties are indicative of the behavior of the chlorinated bicyclo[2.2.1]heptane derivatives and can be used as a reference for the expected properties of 2-(Bicyclo[2.2.1]heptan-2-yl)ethane-1-sulfonyl chloride. The chemical properties, such as reactivity with water, alcohols, and amines, have been explored for other sulfonyl chlorides, like 2-hydroxyethanesulfonyl chloride . These findings can help predict the reactivity and stability of the compound under different conditions.

科学研究应用

Cage-like Structures Synthesis

一个显著的应用是合成笼状结构,例如合成和氧化藿香酮-10-磺酸酰胺。 反应涉及与藿香酮-10-磺酰氯形成的双环化合物,导致含有笼状片段的磺胺酰胺。 这些化合物已经进一步氧化,产生各种衍生物,展示了起始物质在创造具有潜在应用于材料科学和催化的复杂分子结构方面的实用性(Kas’yan et al., 2009)。

Adduct Formation and Transformation

另一个研究方向探讨了与三环和双环化合物形成加合物的过程,例如与甲烷和卤代甲烷磺酰硫氰酸酯的反应。 这些反应产生的衍生物在碱的存在下发生了转化,展示了双环[2.2.1]庚烷-2-基骨架的化学多样性和反应性。 这些研究对于在有机化学中开发新的合成途径至关重要(Vasin et al., 2012)。

Catalytic Activity

该化合物还在催化中发挥作用,如研究扩展C2对称的双环[2.2.1]庚烷-2,5-二烯配体家族所证实的。 这些配体,源自双环化合物,已应用于铑催化的不对称加成反应,展示了高活性和对映选择性。 这种应用强调了双环化合物在不对称合成催化剂开发中的重要性,这是制药和精细化学生产的关键方面(Berthon-Gelloz & Hayashi, 2006)。

Antiproliferative Activity

此外,基于2-(双环[2.2.1]庚烷-2-基)乙烷-1-磺酰氯的结构基序已被用于合成基于2-氮杂双环烷骨架的联苯磺酰胺。 这些化合物中的一些已显示出有希望的抗增殖活性,表明在寻找新的抗肿瘤药物的过程中具有潜在应用(Iwan et al., 2020)。

Conformational and Structural Studies

最后,该化合物已参与研究,重点关注其构象和结构性质,例如在双环磺酰胺的合成中。 这些研究不仅有助于我们理解该化合物的化学性质,还为设计具有特定性质的新型分子铺平了道路,以应用于材料科学和药物开发(Rassadin et al., 2010)。

安全和危害

未来方向

属性

IUPAC Name |

2-(2-bicyclo[2.2.1]heptanyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2S/c10-13(11,12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYOENMDTZTPPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

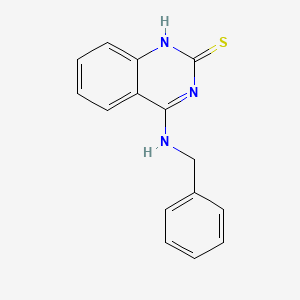

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)

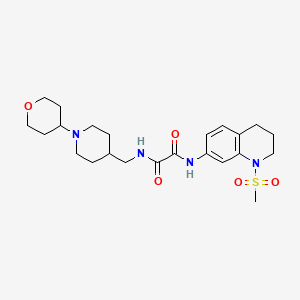

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

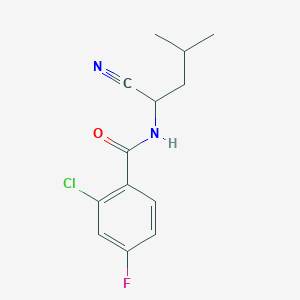

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2543720.png)

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide](/img/structure/B2543723.png)

![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)

![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)